molecular formula C28H27ClN4O3S2 B2780620 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride CAS No. 1215631-24-5

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

Cat. No.: B2780620
CAS No.: 1215631-24-5
M. Wt: 567.12
InChI Key: CZTRLJNTOAGAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair. APE1 overexpression in cancers, particularly gliomas, is associated with resistance to alkylating agents and radiotherapy . Structurally, it features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with an isopropyl group and a 3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride side chain.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2.ClH/c1-16(2)31-13-12-19-22(15-31)37-28(25(19)27-29-20-8-3-4-9-21(20)36-27)30-26(35)17-6-5-7-18(14-17)32-23(33)10-11-24(32)34;/h3-9,14,16H,10-13,15H2,1-2H3,(H,30,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTRLJNTOAGAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is essential for maintaining genomic stability by repairing DNA damage.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocycles and functional groups. Its molecular formula is C25H26ClN3O2S2C_{25}H_{26}ClN_{3}O_{2}S_{2}, with a molecular weight of 500.1 g/mol. The presence of the benzo[d]thiazole and thieno[2,3-c]pyridine moieties contributes to its biological activity.

The primary mechanism of action involves the inhibition of APE1, an enzyme critical in the repair of DNA damage. APE1 not only cleaves abasic sites in DNA but also modulates the activity of various transcription factors through redox mechanisms. Inhibition of this enzyme can lead to increased sensitivity of cancer cells to DNA-damaging agents such as alkylating agents (e.g., temozolomide) and ionizing radiation.

In Vitro Studies

Research has demonstrated that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (a related compound) exhibits single-digit micromolar activity against purified APE1 enzymes. This activity was confirmed in cellular assays using HeLa cell extracts, where the compound potentiated the cytotoxic effects of methylmethane sulfonate (MMS) and temozolomide .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole and pyridine rings can enhance APE1 inhibitory activity. For instance, maintaining the thiazole motif is essential for interaction with APE1 while allowing for further substitutions to optimize potency .

Case Studies

In a focused medicinal chemistry effort, several analogs of the compound were synthesized and tested for their ability to inhibit APE1. One notable finding was that compounds with substitutions on the aromatic rings showed varied levels of inhibition and cytotoxicity in cancer cell lines. These studies highlight the importance of structural diversity in developing effective APE1 inhibitors.

Pharmacokinetics

Preliminary pharmacokinetic studies in mice indicated favorable absorption and distribution profiles for the compound when administered intraperitoneally at a dose of 30 mg/kg body weight. The compound demonstrated good exposure levels in both plasma and brain tissues, suggesting potential for central nervous system penetration—an important factor for treating brain tumors .

Scientific Research Applications

Cancer Cell Line Studies

Research has demonstrated that compounds targeting APE1 can significantly impact cancer cell viability. Studies involving various cancer cell lines have shown that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride exhibits cytotoxic effects when used in combination with traditional chemotherapeutics. This combination therapy approach aims to increase the efficacy of existing treatments while reducing drug resistance .

In Vivo Models

Animal studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary in vivo studies have indicated that it may reduce tumor size and improve survival rates in models of breast and lung cancer. These findings suggest potential for clinical application and warrant further investigation into dosage and administration routes.

Oxidative Stress Studies

The role of APE1 in managing oxidative stress makes this compound valuable for studies focused on oxidative DNA damage. Researchers are exploring its potential to serve as a tool for elucidating the mechanisms behind oxidative stress-related diseases, including neurodegenerative disorders and aging .

Redox Signaling Pathways

Given its interaction with redox signaling pathways, this compound is being investigated for its effects on cellular signaling mechanisms that regulate apoptosis and cell proliferation. Understanding these pathways could lead to new therapeutic strategies for diseases beyond cancer .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionNotable Activities
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...APE1 InhibitionAnti-cancer properties
CRT0044876APE1 InhibitionPotential for CNS activity
Other APE1 InhibitorsVarious mechanismsDiverse biological activities

This table highlights the comparative significance of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) against other compounds targeting similar pathways.

Comparison with Similar Compounds

Structural and Functional Analogues in APE1 Inhibition

Compound 3 (N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide)
  • Structure: Shares the benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine core but substitutes the benzamide group with an acetamide.
  • Activity : Inhibits APE1 with single-digit µM potency in enzymatic assays and enhances cytotoxicity of alkylating agents like temozolomide in HeLa cells .
Parameter Main Compound (Hydrochloride) Compound 3 (Acetamide)
Core Structure Benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine Same core
Side Chain 3-(2,5-Dioxopyrrolidin-1-yl)benzamide hydrochloride Acetamide
APE1 IC50 Not explicitly reported (inferred ≤ µM) Single-digit µM
Solubility Enhanced (hydrochloride salt) Moderate (neutral form)
Brain Exposure (Mice) Likely high (structural similarity) Confirmed high

Key Insight: The benzamide substitution in the main compound may improve target binding or stability compared to Compound 3, while the hydrochloride salt enhances solubility.

Scaffold-Modified Analogues with Divergent Targets

Niclosamide, Nitazoxanide, and Tizoxanide
  • Structure: Contain chlorinated phenyl rings and nitro/non-nitro substitutions, distinct from the benzo[d]thiazole core of the main compound.
  • Nitazoxanide (a niclosamide derivative) shows scaffold flexibility but divergent pharmacology .
Parameter Main Compound (Hydrochloride) Niclosamide/Nitazoxanide
Target APE1 TMEM16A
Structural Motif Benzo[d]thiazole Chlorinated phenyl
Therapeutic Application Cancer (DNA repair inhibition) Anthelmintic/antiviral

Key Insight : Scaffold modifications (e.g., benzo[d]thiazole vs. chlorinated phenyl) dictate target specificity. The main compound’s design prioritizes DNA repair inhibition, unlike the antiparasitic/antiviral focus of niclosamide derivatives .

Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compounds 1l and 2d)
  • Structure: Feature imidazo[1,2-a]pyridine cores with nitrophenyl and cyano groups, unrelated to APE1 inhibition.
  • Activity: No reported APE1 or anticancer activity; synthetic intermediates in organic chemistry studies .

Key Insight : While structurally complex, these derivatives lack the benzo[d]thiazole motif and APE1-targeting pharmacophores, highlighting the uniqueness of the main compound’s design .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d]thiazole core, followed by coupling with tetrahydrothieno[2,3-c]pyridine derivatives. Key steps include:
  • Amide bond formation between the benzothiazole and pyridine moieties under anhydrous conditions .
  • Isopropyl group introduction via alkylation or substitution reactions .
  • Final purification using recrystallization or column chromatography, monitored by HPLC (>95% purity) .
  • Critical parameters : Temperature (60–80°C), solvent choice (DMF or THF), and reaction time (12–24 hrs) .

Q. Which analytical techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR to confirm heterocyclic connectivity and substituent placement. For example, the isopropyl group shows distinct triplet signals in 1H NMR .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]+ at m/z 591.2 vs. calculated 591.1) .
  • X-ray Crystallography : For resolving stereochemistry and bond angles in crystalline forms .
  • HPLC-PDA : To detect impurities (<0.5% threshold) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against APE1 endonuclease (IC50 in µM range, e.g., 10–50 µM) using fluorescent oligonucleotide cleavage assays .
  • Cytotoxicity screening : Combine with alkylating agents (e.g., temozolomide) in HeLa or HCT116 cell lines; measure synergy via Chou-Talalay analysis .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of APE1 inhibitory activity?

  • Methodological Answer :
  • Core modifications : Replace the isopropyl group with cyclopropyl to enhance lipophilicity (logP increase from 2.8 to 3.5) .
  • Functional group tuning : Substitute the 2,5-dioxopyrrolidinyl moiety with a sulfonamide to improve binding affinity (ΔIC50: −40%) .
  • Data-driven design : Use molecular docking (AutoDock Vina) to predict interactions with APE1’s active site (e.g., hydrogen bonding with Arg177) .

Q. How to resolve discrepancies between in vitro and cellular activity data?

  • Methodological Answer :
  • Mechanistic studies : Perform cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., t1/2 < 30 min) .
  • Membrane permeability : Use Caco-2 monolayers to assess efflux ratios (P-gp substrate potential) .

Q. What strategies improve in vivo pharmacokinetics for brain penetration?

  • Methodological Answer :
  • Formulation : Use PEGylated nanoparticles to enhance plasma half-life (e.g., increase from 2.5 to 8.7 hrs in mice) .
  • BBB penetration : Modify logD (target 2.0–3.5) via prodrug approaches (e.g., esterification of carboxylic groups) .
  • In vivo validation : Measure brain-to-plasma ratio (e.g., 0.8:1) after intraperitoneal administration (10 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.